3-(2-Ethyl-4-methylimidazol-1-YL)propan-1-amine
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Overview
Description
3-(2-Ethyl-4-methylimidazol-1-YL)propan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of an ethyl and a methyl group attached to the imidazole ring, along with a propan-1-amine side chain. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-methylimidazol-1-YL)propan-1-amine typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethyl-4-methylimidazol-1-YL)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Ethyl-4-methylimidazol-1-YL)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of 3-(2-Ethyl-4-methylimidazol-1-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The compound’s ability to interact with various biological targets makes it a versatile molecule in therapeutic research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Ethyl-4-methylimidazol-1-YL)propan-1-amine include other imidazole derivatives such as:
- 1-Methylimidazole
- 2-Ethylimidazole
- 4-Methylimidazole
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-(2-ethyl-4-methylimidazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-9-11-8(2)7-12(9)6-4-5-10/h7H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRFYVICSDBPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1CCCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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